tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
tert-Butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a specialized heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a triisopropylsilyl (TIPS) protecting group at position 1, and a tert-butyl ester at position 3. This compound is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for the development of kinase inhibitors and other bioactive molecules . The TIPS group enhances steric protection of the nitrogen atom, improving stability during synthetic transformations, while the tert-butyl ester provides a hydrolytically stable carboxylate surrogate for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O2Si/c1-13(2)27(14(3)4,15(5)6)24-11-10-16-18(22)17(12-23-19(16)24)20(25)26-21(7,8)9/h10-15H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSLHZRVHPPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor followed by chlorination and silylation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ in substituents at positions 1, 4, and 5 of the pyrrolo[2,3-b]pyridine scaffold. Below is a detailed comparison:
Table 1: Comparison of Structural Analogues
Key Findings:
Steric Protection and Stability :
- The TIPS group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., SEM in ), reducing undesired side reactions during nucleophilic substitutions .
- In contrast, the SEM-protected analog (CAS 1039740-71-0) is more prone to acidic cleavage, limiting its utility in multi-step syntheses .
Ester Reactivity :
- The tert-butyl ester exhibits greater hydrolytic stability than ethyl esters (e.g., ethyl analog in ), making it preferable for prolonged storage or reactions requiring basic/neutral conditions .
- Conversion to the carboxylic acid (CAS 1086423-46-2) is achievable via acid-catalyzed hydrolysis, enabling downstream amide bond formation .
Functional Group Compatibility: The trifluoromethyl-substituted analog (CAS 1196507-58-0) lacks protecting groups, rendering it unsuitable for complex synthetic pathways but useful in early-stage scaffold derivatization .
Synthetic Applications :
- The target compound’s tert-butyl ester and TIPS group make it a robust intermediate for synthesizing kinase inhibitors, where controlled deprotection and functionalization are critical .
- In contrast, the carboxylic acid derivative (CAS 1086423-46-2) is directly used in peptide coupling reactions but requires stringent anhydrous conditions .
Biological Activity
The compound tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS Number: 1951439-87-4) is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H41ClN4O2Si
- Molecular Weight : 493.15 g/mol
- CAS Number : 1951439-87-4
Biological Activity Overview
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds within this class have shown potential as anticancer agents. For example, studies have demonstrated that certain pyrrolo[3,4-c]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
- Antimycobacterial Activity : Pyrrolo[2,3-b]pyridine derivatives have been investigated for their efficacy against Mycobacterium tuberculosis. Certain compounds demonstrated significant activity by inhibiting key enzymes involved in the fatty acid biosynthesis pathway .
- Immunomodulatory Effects : Some pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of TNIK (TRAF2 and NCK-interacting kinase), with IC50 values lower than 1 nM. This inhibition correlates with reduced IL-2 secretion, suggesting potential applications in autoimmune diseases .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-b]pyridines is influenced by the structural modifications made to the core scaffold. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions on the pyridine ring can significantly enhance or diminish biological activity. For instance, the introduction of bulky groups has been associated with increased potency against certain cancer cell lines .
- Positioning of Functional Groups : The placement of functional groups such as carboxylates or halogens affects solubility and receptor binding affinity. Compounds with a carboxylate at position 5 have shown improved bioactivity compared to their counterparts lacking this group .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Notably, compounds with specific substitutions exhibited significant cytotoxicity at concentrations as low as 1 µM .
Case Study 2: Antimycobacterial Efficacy
In vitro testing against Mycobacterium tuberculosis revealed that certain derivatives demonstrated potent antimycobacterial activity. The most effective compound inhibited growth at concentrations below 10 µM, highlighting its potential as a lead compound for tuberculosis treatment .
Data Table
Q & A
Q. What are the common synthetic routes for tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Silylation : Introducing the triisopropylsilyl (TIPS) group under anhydrous conditions using a silyl chloride (e.g., triisopropylsilyl chloride) with a base like triethylamine in dichloromethane at 0–20°C .
- Chlorination : Electrophilic substitution at the 4-position using a chlorinating agent (e.g., N-chlorosuccinimide) in a polar aprotic solvent.
- Carboxylation : tert-Butyl ester formation via coupling with Boc anhydride in the presence of DMAP .
Optimization involves monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of silylating agent), and controlling temperature to minimize side reactions.
Q. What purification techniques are recommended for this compound, especially when dealing with by-products from silylation?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate) to separate the target compound from unreacted silylating agents or hydroxylated by-products .
- Recrystallization : Employ tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to isolate crystalline product .
- Safety Note : Handle in a fume hood due to potential respiratory irritancy; consult SDS for hazard mitigation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (CDCl₃) identifies protons on the pyrrolopyridine ring (δ 6.8–8.2 ppm) and tert-butyl groups (δ 1.2–1.5 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and silyl group signals .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 449.2 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on the chloro-substituent’s electrophilicity and steric effects from the TIPS group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Compare with experimental yields to validate predictions .
Q. What strategies address contradictions in spectroscopic data versus crystallographic results for structural confirmation?
- Methodological Answer :
- Multi-Technique Validation : Combine SC-XRD (definitive bond geometry) with NOESY NMR (through-space interactions) to resolve ambiguities in substituent orientation .
- Data Refinement : Use SHELXL’s least-squares refinement to adjust thermal parameters and occupancy rates, ensuring crystallographic data aligns with NMR/IR .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Process Optimization :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to minimize racemization .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time, preserving stereochemistry .
- Analytical Monitoring : Use in-line FTIR or Raman spectroscopy to track intermediates and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
